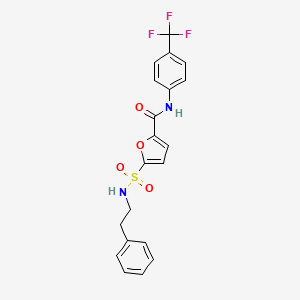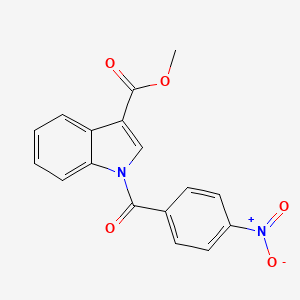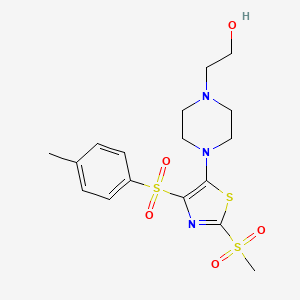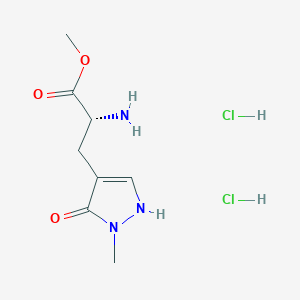
2-bromo-N-cyclopropyl-5-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-bromo-N-cyclopropyl-5-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide core, which is a common structure in many pharmaceuticals and biologically active compounds . The molecule also has a bromine atom, a methoxy group, a cyclopropyl group, and a 1-methyl-1H-pyrrol-2-yl)methyl group attached to the benzamide core.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzamide core, followed by the addition of the various functional groups. The exact synthesis route would depend on the specific reactivity of the starting materials and the desired end product .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide core would provide a planar, aromatic region, while the various attached groups would add steric bulk and potentially introduce elements of chirality .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The bromine atom could potentially be involved in substitution reactions, while the amide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group and the nonpolar aromatic ring could give the compound both polar and nonpolar characteristics .Aplicaciones Científicas De Investigación
Antidopaminergic Properties and Antipsychotic Potential
Research has explored the synthesis and properties of compounds with structures related to 2-bromo-N-cyclopropyl-5-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide, focusing on their antidopaminergic properties. These compounds are investigated for their potential as atypical antipsychotic agents, with studies indicating that certain benzamides display high potency in vitro and in vivo, suggesting a low tendency to induce extrapyramidal side effects at antipsychotically effective doses (Högberg et al., 1990).
Solid State Conformations and Dopamine Receptor Models
Another area of research involves the analysis of solid state conformations and the dopamine receptor blocking activity of related benzamides. These studies provide insights into the structural requirements for interaction with dopamine receptors, aiding the design of more effective antipsychotic drugs (Högberg et al., 1986).
Antiviral Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antiviral properties. Specific derivatives demonstrated significant inhibitory activity against retrovirus replication in cell culture, offering a promising avenue for the development of new antiretroviral therapies (Hocková et al., 2003).
DNA Interaction and Antitumor Activity
Research on cyclopropylpyrroloindole antibiotics, which share structural motifs with the compound , reveals their ability to form interstrand DNA cross-links in tumor cells. This mechanism underpins their potent cytotoxic activity, making them potential candidates for cancer therapy (Składanowski et al., 2001).
Neuroleptic Activity
Benzamides, including those structurally related to the specified compound, have been synthesized and evaluated for their neuroleptic activity. Studies have found a strong correlation between structural features and inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating potential applications in the treatment of psychosis (Iwanami et al., 1981).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
A structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a , a phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue .
Mode of Action
It’s worth noting that the compound contains a boronic ester group, which is a valuable building block in organic synthesis . Boronic esters are known to undergo catalytic protodeboronation, a radical approach that allows for transformations such as formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The presence of a boronic ester group suggests that it may be involved in reactions such as protodeboronation and hydromethylation . These reactions could potentially affect various biochemical pathways, depending on the context of the compound’s use.
Pharmacokinetics
It’s worth noting that boronic esters, such as those present in the compound, are known to be susceptible to hydrolysis . The rate of this reaction is influenced by factors such as the substituents in the aromatic ring and the pH of the environment . This could potentially impact the compound’s bioavailability.
Result of Action
Given the compound’s potential interaction with pde10a and its involvement in reactions such as protodeboronation and hydromethylation , it’s likely that its action could result in significant changes at the molecular and cellular level.
Propiedades
IUPAC Name |
2-bromo-N-cyclopropyl-5-methoxy-N-[(1-methylpyrrol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2/c1-19-9-3-4-13(19)11-20(12-5-6-12)17(21)15-10-14(22-2)7-8-16(15)18/h3-4,7-10,12H,5-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECIHFWIVNAJHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3=C(C=CC(=C3)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2,2,6,6-Tetramethyl-4-({[3-(trifluoromethyl)benzoyl]oxy}imino)piperidino]-1-ethanone](/img/structure/B2765101.png)

![(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B2765105.png)



![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2765113.png)

